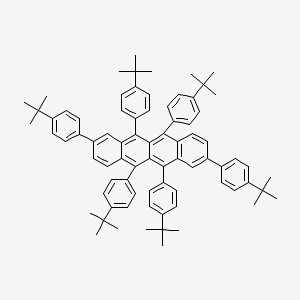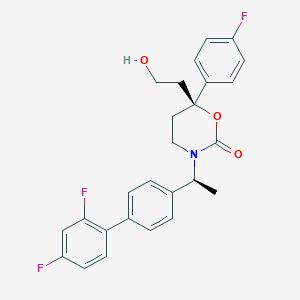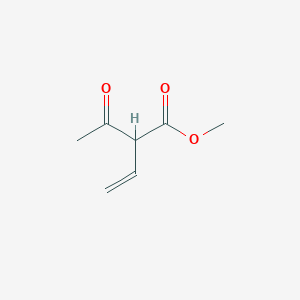![molecular formula C23H29N3 B14190276 3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole CAS No. 918481-36-4](/img/structure/B14190276.png)
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a piperazine ring substituted with a phenylpropyl group, which is linked to an indole moiety through an ethyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Phenylpropyl Group: The piperazine ring is then alkylated with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.
Coupling with Indole Moiety: The final step involves coupling the substituted piperazine with an indole derivative. This can be achieved through a nucleophilic substitution reaction using a suitable leaving group on the indole ring, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitronium tetrafluoroborate (NO₂BF₄).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its potential as a ligand for various biological receptors, including serotonin receptors.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for neurological disorders due to its ability to modulate neurotransmitter activity.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole involves its interaction with specific molecular targets, such as serotonin receptors. The compound can act as an agonist or antagonist, depending on the receptor subtype and the specific structural features of the compound. The binding of the compound to the receptor can modulate the receptor’s activity, leading to changes in intracellular signaling pathways and ultimately affecting cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{2-[4-(3-Phenylpropyl)piperidin-1-yl]ethyl}-1H-indole: This compound features a piperidine ring instead of a piperazine ring.
3-{2-[4-(3-Phenylpropyl)morpholin-1-yl]ethyl}-1H-indole: This compound features a morpholine ring instead of a piperazine ring.
Uniqueness
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole is unique due to the presence of the piperazine ring, which can confer different pharmacokinetic and pharmacodynamic properties compared to similar compounds with piperidine or morpholine rings. The piperazine ring can influence the compound’s binding affinity to receptors, its metabolic stability, and its ability to cross biological membranes.
Propriétés
Numéro CAS |
918481-36-4 |
|---|---|
Formule moléculaire |
C23H29N3 |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
3-[2-[4-(3-phenylpropyl)piperazin-1-yl]ethyl]-1H-indole |
InChI |
InChI=1S/C23H29N3/c1-2-7-20(8-3-1)9-6-13-25-15-17-26(18-16-25)14-12-21-19-24-23-11-5-4-10-22(21)23/h1-5,7-8,10-11,19,24H,6,9,12-18H2 |
Clé InChI |
XZVLHTVGXFMMOG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)

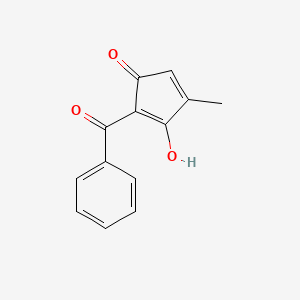
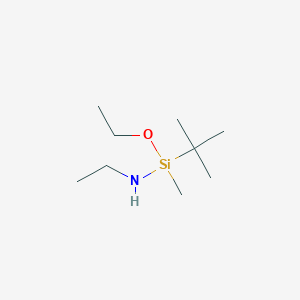
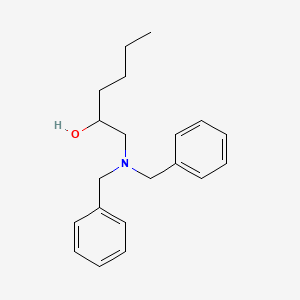
![(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone](/img/structure/B14190223.png)
![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
![4-[(2-Phenoxyhexyl)oxy]benzoic acid](/img/structure/B14190236.png)
